molecular formula C17H21NO2S B2380573 N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide CAS No. 2097902-25-3

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide

Cat. No.: B2380573
CAS No.: 2097902-25-3
M. Wt: 303.42
InChI Key: BTIFMWXZYOKMPR-UHFFFAOYSA-N
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Description

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its structure is characterized by a thiophene ring substituted with a hydroxyethyl group, linked via an ethyl chain to a propanamide moiety that is terminated with a phenyl group. This specific arrangement of pharmacophores suggests potential for interaction with various biological targets. Based on structural analysis, this compound is hypothesized to be an analog or derivative of compounds designed to target G-protein coupled receptors (GPCRs) . The presence of the 3-phenylpropanamide group is a common feature in many bioactive molecules and is frequently explored in the development of receptor agonists or modulators . Researchers are investigating this compound primarily for its potential application in central nervous system (CNS) studies, particularly in the context of striatal and cortical function. It serves as a crucial tool for scientists aiming to elucidate signaling pathways and receptor functions in neurological disorders. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-13(19)16-9-8-15(21-16)11-12-18-17(20)10-7-14-5-3-2-4-6-14/h2-6,8-9,13,19H,7,10-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIFMWXZYOKMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide typically involves multi-step organic reactions. One common approach starts with the thiophene ring, which is functionalized with a hydroxyethyl group through a Friedel-Crafts acylation reaction. This intermediate is then subjected to a series of reactions, including reduction and amide formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also considered, with continuous flow reactors being a potential method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide involves its interaction with specific molecular targets. The hydroxyethyl group and amide linkage play crucial roles in binding to enzymes or receptors, modulating their activity. The thiophene ring may also contribute to the compound’s overall bioactivity by interacting with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiophene- and propanamide-containing derivatives. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Molecular Weight (g/mol) Key Modifications Biological Activity Reference
Target Compound Thiophene-2-yl with 1-hydroxyethyl, ethyl linker, 3-phenylpropanamide ~335 (estimated) Hydroxyethyl substituent Inferred antibacterial (based on analogues) -
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones Bromothiophene, oxoethyl linker, quinolone core ~450–500 Bromine substituent, quinolone integration Antibacterial (e.g., against Staphylococcus aureus)
N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide Benzothiazole core, nitro group, phenylpropanamide ~342 Benzothiazole instead of thiophene, nitro group Patented (specific activity not disclosed)
2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide Thiazole sulfonamide, methylphenoxy group 431.5 (CAS 821010-72-4) Sulfonamide and thiazole moieties Not reported; sulfonamides typically show antimicrobial activity
Key Observations:

Thiophene vs. Benzothiazole : The target compound’s thiophene ring offers distinct electronic properties compared to benzothiazole in . Thiophene’s smaller size and lower aromaticity may enhance membrane permeability .

Substituent Effects : The hydroxyethyl group in the target compound contrasts with bromo () or methylthio () groups in analogues. Hydroxyethyl may improve solubility and target binding via hydrogen bonding .

Linker and Amide Variations : Ethyl linkers (target compound) vs. oxoethyl () or sulfonamide () alter flexibility and metabolic stability.

Physicochemical Properties

While exact data for the target compound is unavailable, estimations based on analogues suggest:

  • Molecular Weight : ~335 g/mol (comparable to ’s 335.4 g/mol for a tetrazole-containing analogue).
  • Hydrogen-Bonding Capacity: 2 H-bond donors (amide NH and hydroxyethyl OH) and 3–4 acceptors (amide carbonyl, thiophene S, hydroxyethyl O), similar to quinolone derivatives .

Biological Activity

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide is a complex organic compound with significant potential in various biological applications. This article delves into its synthesis, biological activity, and mechanisms of action, supported by data tables and case studies from diverse research sources.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a hydroxyethyl group and an amide linkage to a phenylpropanamide moiety. Its synthesis typically involves multi-step organic reactions, beginning with the functionalization of the thiophene ring through a Friedel-Crafts acylation reaction, followed by reduction and amide formation to yield the final product.

Key Synthetic Steps:

  • Friedel-Crafts Acylation : Functionalization of the thiophene ring.
  • Reduction : Conversion of intermediates to desired forms.
  • Amide Formation : Final step to create the amide linkage.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida glabrata and Candida krusei .
  • Antioxidant Activity : Evaluated through the ABTS assay, it demonstrated moderate antioxidant properties, which are crucial for protecting cells from oxidative stress .
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further therapeutic exploration.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxyethyl group and amide linkage are critical for binding to enzymes or receptors, modulating their activity. The thiophene ring may enhance bioactivity through interactions with hydrophobic pockets in target proteins.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialSignificant activity against Gram-positive/negative bacteria and yeasts
AntioxidantModerate antioxidant activity confirmed by ABTS assay
Anti-inflammatoryPotential effects observed; requires further investigation

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, the compound was tested against various microbial strains using the microdilution method. Results indicated notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Q & A

Q. What are the critical steps in synthesizing N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide, and what reagents are commonly employed?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Thiophene core functionalization : Introduction of the hydroxyethyl group via Grignard reactions or nucleophilic substitution .
  • Amidation : Formation of the propanamide structure using coupling agents like EDCI/HOBt under inert conditions .
  • Reagent considerations : Lithium aluminum hydride (LiAlH₄) for reductions, hydrogen peroxide (H₂O₂) for controlled oxidations, and anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis . Purity is ensured through silica gel chromatography and recrystallization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies regiochemistry and functional group integration (e.g., hydroxyethyl resonance at δ 4.1–4.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 406.1234) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is validated using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers mitigate side reactions during the synthesis of the hydroxyethyl-thiophene moiety?

  • Temperature control : Maintaining −78°C during Grignard additions minimizes undesired ketone formation .
  • Protecting groups : Temporary silylation (e.g., TBSCl) of the hydroxyethyl group prevents oxidation during subsequent steps .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for this compound’s synthesis?

  • Density Functional Theory (DFT) : Predicts transition states for amidation and substitution steps, guiding solvent selection (e.g., THF vs. DCM) .
  • Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations identify energy barriers, reducing trial-and-error in optimizing yields (e.g., 65% → 82%) .

Q. How do structural modifications influence its biological activity, particularly in anti-inflammatory or anticancer studies?

  • SAR Analysis : Replacing the phenyl group with fluorophenyl increases logP (2.1 → 2.8), enhancing blood-brain barrier penetration in neuroinflammation models .
  • Thiophene substitution : 3-Thiophen-2-yl vs. 3-Thiophen-3-yl alters IC₅₀ values (e.g., 12 µM → 28 µM against COX-2) .

Q. What methodologies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

  • Assay standardization : Use of identical cell lines (e.g., RAW 264.7 macrophages) and ATP-based viability assays reduces variability .
  • Metabolic stability testing : Liver microsome studies (human vs. murine) clarify species-specific discrepancies in pharmacokinetics .

Q. How can researchers leverage its electronic properties for materials science applications?

  • Electrochemical profiling : Cyclic voltammetry reveals a HOMO level of −5.4 eV, suggesting utility in organic semiconductors .
  • π-Stacking studies : X-ray crystallography shows intermolecular interactions (3.5 Å spacing) conducive to charge transport .

Methodological Considerations Table

Aspect Technique/Strategy Key Reference
Synthesis Optimization QM/MM simulations for solvent selection
Purity Validation HPLC with diode-array detection (DAD)
Biological Screening 3D tumor spheroid models for anticancer evaluation
Structural Analysis Single-crystal XRD for absolute configuration

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